molecular formula C8H8BrNO3 B194760 4-Amino-5-bromo-2-methoxybenzoic acid CAS No. 35290-97-2

4-Amino-5-bromo-2-methoxybenzoic acid

Cat. No.: B194760
CAS No.: 35290-97-2
M. Wt: 246.06 g/mol
InChI Key: WHXLHIGUTBQVOF-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H8BrNO3 . It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position, a bromine atom at the fifth position, and a methoxy group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 4-Amino-5-bromo-2-methoxybenzoic acid typically begins with commercially available starting materials such as 2-methoxybenzoic acid.

    Amination: The amino group can be introduced via nitration followed by reduction or through direct amination using suitable reagents like ammonia or amines.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for purification and quality control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Amino-5-bromo-2-methoxybenzoic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom acts as a leaving group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidized derivatives such as nitrobenzoic acids.

    Reduction Products: Reduced derivatives like aminobenzoic acids.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 4-Amino-5-bromo-2-methoxybenzoic acid is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties and as a building block in the synthesis of drug candidates.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-methoxybenzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of functional groups such as the amino and methoxy groups allows it to form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

    2-Amino-5-bromo-4-methoxybenzoic acid: Similar structure with different substitution pattern.

    2-Amino-5-methoxybenzoic acid: Lacks the bromine atom.

    4-Amino-2-methoxybenzoic acid: Lacks the bromine atom and has a different substitution pattern.

Uniqueness:

    Bromine Substitution: The presence of the bromine atom at the fifth position makes 4-Amino-5-bromo-2-methoxybenzoic acid unique, influencing its reactivity and interactions.

    Functional Groups: The combination of amino, bromine, and methoxy groups provides a unique set of chemical properties, making it valuable in various applications.

Properties

IUPAC Name

4-amino-5-bromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXLHIGUTBQVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188783
Record name 4-Amino-5-bromo-2-methoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35290-97-2
Record name 4-Amino-5-bromo-2-methoxybenzoic acid
Source CAS Common Chemistry
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Record name 4-Amino-5-bromo-2-methoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035290972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-bromo-2-methoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-bromo-2-methoxybenzoic acid
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Record name 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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